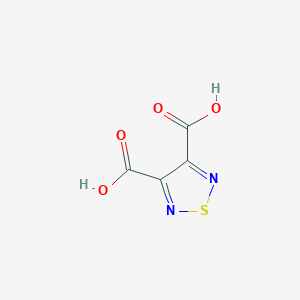

1,2,5-Thiadiazole-3,4-dicarboxylic acid

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, dealing with cyclic compounds containing atoms of at least two different elements in their rings. Within this field, thiadiazoles represent an important class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. There are four possible isomers of thiadiazole, with the 1,2,5-thiadiazole (B1195012) system being a prominent member.

1,2,5-Thiadiazole-3,4-dicarboxylic acid, with its molecular formula C4H2N2O4S, is a significant derivative of the 1,2,5-thiadiazole core. researchgate.netchemicalbook.com The presence of the two carboxylic acid groups at the 3 and 4 positions of the ring dramatically influences its chemical properties and reactivity compared to the parent heterocycle. These functional groups provide sites for a variety of chemical transformations, including esterification, amidation, and, crucially, coordination with metal ions. This versatility makes this compound a valuable synthon for the construction of more complex molecular architectures.

| Property | Value |

|---|---|

| Molecular Formula | C4H2N2O4S |

| Molecular Weight | 174.13 g/mol |

| CAS Number | 3762-94-5 |

Aromaticity and Stability Considerations of the 1,2,5-Thiadiazole Nucleus

The 1,2,5-thiadiazole ring is recognized as an aromatic system. This aromaticity arises from the cyclic, planar arrangement of atoms with a continuous loop of overlapping p-orbitals containing 6 π-electrons, conforming to Hückel's rule. This electron delocalization contributes to the inherent stability of the thiadiazole nucleus. isres.orgmdpi.com Thiadiazoles are generally stable compounds, both thermally and chemically. nih.gov

Role as a Privileged Scaffold in Advanced Chemical Synthesis

In the realm of advanced chemical synthesis, a "privileged scaffold" is a molecular framework that is capable of providing useful ligands for a number of different biological targets or for the construction of functional materials. The 1,2,5-thiadiazole unit is considered one such scaffold, and the dicarboxylic acid derivative is a prime example of its utility, particularly in the field of coordination chemistry and materials science. chemimpex.com

The two carboxylic acid groups of this compound can be deprotonated to form a dicarboxylate ligand. This ligand is an excellent building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the thiadiazole ring can also participate in coordination to metal centers, allowing for a variety of coordination modes and the formation of diverse and robust network structures.

For instance, 1,2,5-thiadiazole-3,4-dicarboxylate has been employed as a linker to construct three-dimensional metal-organic frameworks with cadmium (Cd) and copper (Cu). mdpi.com These materials exhibit interesting properties, such as luminescence, which makes them potential candidates for sensing applications. mdpi.com In another example, a microporous europium-based MOF (Eu-MOF) was synthesized using this compound as the sole ligand. This material demonstrated potential for luminescence sensing of nitrofuran antibiotics and for gas adsorption. researchgate.net The rigidity and antenna effect of the ligand were highlighted as key factors in the formation of the robust microporous framework and its functional properties. researchgate.net

The use of thiadiazole-functionalized ligands, such as 1,2,5-thiadiazole-3,4-dicarboxylate, is a growing area of research for the development of functional materials, including photocatalysts. rsc.org The ability of this compound to form stable, porous frameworks with tunable properties underscores its role as a privileged scaffold in the rational design and synthesis of advanced materials with specific applications in mind.

| MOF Name/Composition | Metal Ion | Key Property/Application | Reference |

|---|---|---|---|

| [Cd(tdz)(bipy)]∞ | Cadmium (Cd) | Strong luminescence, potential for sensing | mdpi.com |

| [Cu(tdz)(bipy)]∞ | Copper (Cu) | Coordination polymer | mdpi.com |

| {[Eu2(H2O)L3]·3H2O}n | Europium (Eu) | Luminescence sensing of antibiotics, gas adsorption | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1,2,5-thiadiazole-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2O4S/c7-3(8)1-2(4(9)10)6-11-5-1/h(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKODBHYAPROLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSN=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296835 | |

| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3762-94-5 | |

| Record name | NSC111921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5-Thiadiazole-3,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1,2,5 Thiadiazole 3,4 Dicarboxylic Acid

Oxidation Pathways

A prominent and historically significant method for the preparation of 1,2,5-thiadiazole-3,4-dicarboxylic acid involves the oxidative cleavage of the benzene (B151609) ring of 2,1,3-benzothiadiazole (B189464) and its derivatives. This approach leverages the stability of the thiadiazole ring under specific oxidative conditions.

Oxidative Degradation of Substituted Benzothiadiazoles (e.g., 2,1,3-benzothiadiazole and its derivatives)

The oxidation of 2,1,3-benzothiadiazole with strong oxidizing agents, such as aqueous potassium permanganate (B83412), has been thoroughly investigated and provides a direct route to this compound. mdpi.com This reaction effectively degrades the fused benzene ring, leaving the heterocyclic core intact with two carboxylic acid functionalities.

Initial assumptions that electron-donating groups on the benzene ring would facilitate a smoother oxidation were challenged by the successful and clean oxidation of 4-nitro-2,1,3-benzothiadiazole (B1293627) using aqueous potassium permanganate at 65-70 °C. mdpi.com This finding demonstrated that the benzothiadiazole system is susceptible to oxidative degradation regardless of the electronic nature of the substituents on the benzene ring. The isolation and purification of the resulting dicarboxylic acid were often accomplished through the formation of its mono-silver salt. mdpi.com

The general reaction can be represented as follows:

C₆H₄N₂S + 6MnO₄⁻ → C₂N₂S(COO)₂²⁻ + 6MnO₂ + 2CO₂ + 2H₂O mdpi.com

This equation highlights the stoichiometry of the permanganate oxidation, leading to the formation of the desired dicarboxylate, manganese dioxide, and carbon dioxide.

Mechanisms of Oxidative Cleavage to Monocyclic Thiadiazoles

The mechanism of the oxidative cleavage of the benzene ring in 2,1,3-benzothiadiazole by permanganate is proposed to proceed through a series of intermediates. A plausible sequence involves the initial attack of the oxidant on the electron-rich benzene ring, leading to the formation of hydroxylated and subsequently cleaved intermediates.

A proposed pathway involves the following sequence of compounds: 2,1,3-benzothiadiazole → Intermediate [IX] → Intermediate [X] → Intermediate [XI] → this compound [II]. mdpi.com While the exact structures of all intermediates were not fully elucidated, this sequence suggests a stepwise degradation of the carbocyclic ring. The process ultimately yields the stable this compound as the primary product, along with oxalate (B1200264) or carbonate as byproducts from the breakdown of the remaining carbon atoms of the benzene ring. mdpi.com

Hydrolysis Routes from Nitrile Precursors

The hydrolysis of the corresponding dinitrile, 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684), offers a more direct synthetic route that builds upon a pre-formed monocyclic thiadiazole core. This method can be performed under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis of 1,2,5-Thiadiazole-3,4-dicarbonitrile

While specific detailed procedures for the acid-catalyzed hydrolysis of 1,2,5-thiadiazole-3,4-dicarbonitrile are not extensively documented in the provided search results, analogous reactions provide a strong basis for this method. For instance, the hydrolysis of the isomeric 4,5-dicyano-1,2,3-thiadiazole to 1,2,3-thiadiazole-4,5-dicarboxylic acid is achieved by heating in a 50% aqueous sulfuric acid solution at 120 °C for 12 hours, resulting in a high yield of 88%. chemicalbook.com This suggests that similar conditions, involving strong mineral acids and elevated temperatures, would effectively convert 1,2,5-thiadiazole-3,4-dicarbonitrile to the desired dicarboxylic acid. The reaction proceeds through the sequential hydrolysis of the nitrile groups, first to amides and subsequently to carboxylic acids.

Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of a Thiadiazole Dinitrile Isomer

| Starting Material | Reagents | Temperature | Time | Product | Yield |

|---|

Data adapted from a synthesis of an isomeric compound, suggesting a viable pathway for the 1,2,5-thiadiazole (B1195012) derivative. chemicalbook.com

Base-Mediated Hydrolysis and Subsequent Acidification (e.g., via monopotassium salt formation)

Alkaline hydrolysis provides an alternative and effective method for the conversion of 1,2,5-thiadiazole-3,4-dicarbonitrile to the corresponding dicarboxylic acid. This process typically involves heating the dinitrile with an aqueous solution of a strong base, such as sodium or potassium hydroxide (B78521). The reaction proceeds through the formation of the corresponding dicarboxylate salt. Subsequent acidification of the reaction mixture with a strong mineral acid then precipitates the free this compound.

This method is often preferred as it can sometimes offer milder reaction conditions and easier product isolation compared to acid-catalyzed hydrolysis. The formation of salts, such as the monopotassium salt, can be a key step in the purification process.

Ring-Opening and Cyclization Approaches

While less direct for the synthesis of the dicarboxylic acid itself, ring-opening and subsequent cyclization strategies are fundamental in the broader synthesis of substituted 1,2,5-thiadiazoles. These methods can, in principle, be adapted to produce precursors for the target molecule.

One such approach involves the ring opening of a pre-existing, readily available 1,2,5-thiadiazole derivative to form a stable intermediate, which can then be reacted with appropriate nucleophiles to introduce new substituents. For example, the ring opening of 3,4-dichloro-1,2,5-thiadiazole (B139948) with metal amides generates a stable synthon. researchgate.net This synthon can then undergo consecutive reactions with various nucleophiles to yield 3,4-disubstituted-1,2,5-thiadiazole derivatives. researchgate.net While this specific example does not directly yield the dicarboxylic acid, it illustrates a powerful strategy for functionalizing the 1,2,5-thiadiazole core, which could potentially be applied to introduce precursors for the carboxylic acid groups.

Another general approach involves the construction of the 1,2,5-thiadiazole ring from acyclic precursors. For instance, functionalized 1,2,5-thiadiazoles can be synthesized from nitro-group-containing N-tert-butanesulfinamides mediated by trifluoroacetic anhydride. organic-chemistry.org Such cyclization reactions are crucial for creating the core heterocyclic structure, which can then be further modified to introduce the desired carboxylic acid functionalities.

Formation via Ring-Cleavage of Fused Pyrimidine (B1678525) Systems (e.g.,chemicalbook.comnih.govnih.govthiadiazolo[3,4-d]pyrimidin-7(6H)-one)

The ring-cleavage of fused pyrimidine systems represents a viable, albeit indirect, route to derivatives that are precursors to this compound. A key example of this strategy involves the chemical degradation of chemicalbook.comnih.govnih.govthiadiazolo[3,4-d]pyrimidin-7(6H)-one.

Treatment of chemicalbook.comnih.govnih.govthiadiazolo[3,4-d]pyrimidin-7(6H)-one with a basic solution, such as aqueous sodium hydroxide, at elevated temperatures leads to the cleavage of the pyrimidine ring. This reaction, however, does not directly yield the dicarboxylic acid. Instead, it produces 4-amino-1,2,5-thiadiazole-3-carboxylic acid. In this transformation, the pyrimidine ring is opened, and one of the carbonyl groups is lost, while the other is converted to a carboxylic acid and the amino group at the 4-position of the thiadiazole ring is retained.

While this method does not afford the target compound in a single step, the product, 4-amino-1,2,5-thiadiazole-3-carboxylic acid, is a valuable intermediate. Further synthetic modifications would be necessary to convert the amino group into a second carboxylic acid group to arrive at the final product, this compound. Such a transformation could potentially be achieved through a multi-step sequence, for instance, a Sandmeyer reaction to introduce a nitrile group, followed by hydrolysis. However, the direct conversion from the amino-substituted carboxylic acid is not extensively detailed in readily available literature.

The research findings for the initial ring-cleavage step are summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Yield |

| chemicalbook.comnih.govnih.govthiadiazolo[3,4-d]pyrimidin-7(6H)-one | 1. NaOH (aq) 2. Heat | 4-amino-1,2,5-thiadiazole-3-carboxylic acid | Not specified |

Cyclization Reactions of Precursor Derivatives

A more direct and well-documented approach to this compound involves the cyclization of an acyclic precursor followed by hydrolysis. This strategy builds the thiadiazole ring from a non-cyclic starting material that already contains the carbon backbone for the desired dicarboxylic acid.

A prominent example of this method begins with the cyclization of diaminomaleonitrile (B72808). The reaction of diaminomaleonitrile with thionyl chloride (SOCl₂) provides an efficient route to 3,4-dicyano-1,2,5-thiadiazole. This reaction is typically carried out at temperatures ranging from 45°C to the boiling point of thionyl chloride. The molar ratio of thionyl chloride to diaminomaleonitrile is a critical parameter for the successful execution of this reaction.

The resulting 3,4-dicyano-1,2,5-thiadiazole serves as a direct precursor to the target dicarboxylic acid. The dinitrile is then subjected to hydrolysis, typically under basic conditions. Treatment of the dicyano compound with an aqueous solution of a strong base, such as potassium hydroxide (KOH), at elevated temperatures (around 90°C) leads to the conversion of both nitrile groups into carboxylate groups. This step initially forms the dipotassium (B57713) salt of this compound. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid (HCl), neutralizes the carboxylate salts and precipitates the final product, this compound. This two-step process is an effective and scalable method for the preparation of the target compound.

The detailed research findings for this synthetic pathway are presented in the tables below.

Table 1: Synthesis of 3,4-dicyano-1,2,5-thiadiazole

| Starting Material | Reagents and Conditions | Product | Yield |

| Diaminomaleonitrile | Thionyl chloride (SOCl₂), 45-75°C | 3,4-dicyano-1,2,5-thiadiazole | High |

Table 2: Hydrolysis of 3,4-dicyano-1,2,5-thiadiazole

| Starting Material | Reagents and Conditions | Product | Yield |

| 3,4-dicyano-1,2,5-thiadiazole | 1. Aqueous KOH, 90°C, 2 hours 2. Concentrated HCl to pH 2.5 | This compound (as its monopotassium salt) | 91% (based on diaminomaleonitrile) |

Chemical Transformations and Derivative Synthesis of 1,2,5 Thiadiazole 3,4 Dicarboxylic Acid

Esterification Reactions and Ester Derivatives (e.g., dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate)

The carboxylic acid groups of 1,2,5-thiadiazole-3,4-dicarboxylic acid can be readily converted into their corresponding esters through standard esterification procedures. The most common derivative in this class is dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate, which serves as a versatile intermediate for further synthetic modifications. sigmaaldrich.comgoogle.com

The synthesis of these esters is typically achieved by reacting the dicarboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst. This reaction proceeds by converting the carboxylic acids into a more reactive species, which is then susceptible to nucleophilic attack by the alcohol. The resulting diester is a stable compound that can be easily purified. These ester derivatives, particularly dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate, are crucial for synthesizing other key intermediates, including dihydrazides, which are precursors to fused heterocyclic systems. researchgate.netnih.gov

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| This compound | Methanol, Acid Catalyst (e.g., H₂SO₄) | Dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate | Reflux |

| This compound | Ethanol, Acid Catalyst (e.g., H₂SO₄) | Diethyl 1,2,5-thiadiazole-3,4-dicarboxylate | Reflux |

Hydrazide Formation (e.g., this compound dihydrazide)

The ester derivatives of this compound are excellent substrates for the synthesis of dihydrazides. The reaction, known as hydrazinolysis, involves the treatment of the diester, such as dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate, with hydrazine (B178648) hydrate. nih.gov

This nucleophilic acyl substitution reaction typically proceeds in an alcoholic solvent, like ethanol, under reflux conditions. nih.govnahrainuniv.edu.iq The hydrazide, 1,2,5-thiadiazole-3,4-dicarbohydrazide (also referred to as this compound dihydrazide), is a key building block for constructing more complex heterocyclic structures, particularly fused ring systems like pyridazines. researchgate.net The formation of the dihydrazide is a critical step that introduces reactive nitrogen functionalities, enabling subsequent cyclization reactions. nih.gov

| Reactant | Reagent | Product | Typical Conditions |

|---|---|---|---|

| Dimethyl 1,2,5-thiadiazole-3,4-dicarboxylate | Hydrazine hydrate | 1,2,5-Thiadiazole-3,4-dicarbohydrazide | Ethanol, Reflux |

Formation of Fused Ring Systems and Polycycles (e.g.,chemicalbook.commdpi.comthieme-connect.dethiadiazolo[3,4-d]pyridazine derivatives)

A significant application of this compound derivatives is in the synthesis of fused heterocyclic systems. The dihydrazide obtained from the dicarboxylic acid is a precursor for the formation of the chemicalbook.commdpi.comthieme-connect.dethiadiazolo[3,4-d]pyridazine ring system.

The cyclization of 1,2,5-thiadiazole-3,4-dicarbohydrazide leads to the formation of 5,6-dihydro- chemicalbook.commdpi.comthieme-connect.dethiadiazolo[3,4-d]pyridazine-4,7-dione. researchgate.net This bicyclic compound serves as a versatile intermediate for the synthesis of various substituted pyridazine (B1198779) derivatives. For example, halogenation of this dione (B5365651) yields highly reactive dihalo derivatives, such as 4,7-dibromo chemicalbook.commdpi.comthieme-connect.dethiadiazolo[3,4-d]pyridazine. researchgate.netmdpi.com These halogenated compounds are valuable synthons that can undergo a range of substitution reactions, including aromatic nucleophilic substitution and palladium-catalyzed cross-coupling reactions, to introduce diverse functional groups and build complex molecular architectures. researchgate.netmdpi.com

| Reactant | Transformation | Product |

|---|---|---|

| 1,2,5-Thiadiazole-3,4-dicarbohydrazide | Cyclization | 5,6-Dihydro- chemicalbook.commdpi.comthieme-connect.dethiadiazolo[3,4-d]pyridazine-4,7-dione |

| 5,6-Dihydro- chemicalbook.commdpi.comthieme-connect.dethiadiazolo[3,4-d]pyridazine-4,7-dione | Halogenation | 4,7-Dihalo- chemicalbook.commdpi.comthieme-connect.dethiadiazolo[3,4-d]pyridazine |

Synthesis of Other Key Derivatives (e.g., dicarbonitrile, diamino derivatives)

Beyond esters and hydrazides, this compound can be converted into other important derivatives, including dinitriles and diamines, which are valuable in various synthetic applications.

Dicarbonitrile Derivatives: The synthesis of 1,2,5-thiadiazole-3,4-dicarbonitrile (B1275684) can be achieved from the corresponding dicarboxamide. The dicarboxamide is first prepared from the dicarboxylic acid or its diester, and subsequent dehydration yields the dicarbonitrile. This transformation is a standard method for converting amides to nitriles.

Diamino Derivatives: The synthesis of 3,4-diamino-1,2,5-thiadiazole from the dicarboxylic acid can be accomplished via the Curtius rearrangement. thieme-connect.dewikipedia.org This reaction involves the conversion of the dicarboxylic acid into a diacyl azide (B81097). nih.govnih.gov Thermal decomposition of the diacyl azide results in the loss of nitrogen gas and rearrangement to form a diisocyanate. wikipedia.orgrsc.org Subsequent hydrolysis of the diisocyanate yields the desired 3,4-diamino-1,2,5-thiadiazole. The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines with the loss of one carbon atom. nih.gov

| Starting Material | Key Intermediate | Reaction | Final Product |

|---|---|---|---|

| 1,2,5-Thiadiazole-3,4-dicarboxamide | - | Dehydration | 1,2,5-Thiadiazole-3,4-dicarbonitrile |

| This compound | 1,2,5-Thiadiazole-3,4-diacyl azide | Curtius Rearrangement | 3,4-Diamino-1,2,5-thiadiazole |

Coordination Chemistry of 1,2,5 Thiadiazole 3,4 Dicarboxylic Acid

Ligand Design and Poly(topic) Coordination Versatility

1,2,5-Thiadiazole-3,4-dicarboxylic acid is a polytopic ligand, meaning it possesses multiple coordination sites that can bind to metal centers. This characteristic is fundamental to its role in the construction of extended networks. The ligand's design incorporates a rigid 1,2,5-thiadiazole (B1195012) core, which imparts structural integrity to the resulting frameworks. The two adjacent carboxylic acid groups are the primary coordination sites, capable of binding to metal ions in various modes.

The presence of both nitrogen and oxygen donor atoms allows for a high degree of coordination versatility. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. Furthermore, the nitrogen atoms of the thiadiazole ring can also participate in coordination, although this is less common than carboxylate binding. This flexibility in coordination allows for the formation of a wide range of structural motifs, from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The structural rigidity of the ligand is a key feature in the formation of robust microporous frameworks. researchgate.net

Metal-Organic Framework (MOF) Construction

The ability of this compound to form stable, porous MOFs has been a significant area of research. These materials are of interest for applications in gas storage, separation, and catalysis, owing to their high surface areas and tunable pore sizes.

The synthesis of MOFs based on this compound typically employs solvothermal or hydrothermal techniques. These methods involve heating a mixture of the ligand, a metal salt, and a solvent in a sealed container. The choice of solvent, temperature, and reaction time can significantly influence the final product's structure and properties. For instance, the solvothermal reaction of lanthanide nitrates with 1,2,5-thiadiazole-3,4-dicarboxylate (H2tdc) can yield different structures by adjusting the reaction conditions. researchgate.net

The table below summarizes the synthetic conditions for a selection of MOFs and coordination polymers based on this compound.

| Compound | Metal Ion | Auxiliary Ligand | Solvent System | Temperature (°C) | Method |

| {[Eu2(H2O)(tdc)3]·3H2O}n | Eu(III) | None | H2O | Not specified | Solvothermal |

| [Co(tdzdc)(4,4′-bipy)(H2O)]n | Co(II) | 4,4′-bipyridine | H2O/Ethanol | 160 | Hydrothermal |

| {[Co(tdzdc)(bpp)(H2O)]·3H2O}n | Co(II) | bpp | H2O/Ethanol | 160 | Hydrothermal |

| {[Zn2(tdzdc)2(4,4′-bipy)(H2O)2]·3H2O}n | Zn(II) | 4,4′-bipyridine | H2O/Ethanol | 160 | Hydrothermal |

| [Zn2(tdzdc)2(obpy)(H2O)2]n | Zn(II) | obpy | H2O/Ethanol | 160 | Hydrothermal |

| [Zn(tdzdc)(tmb)]n | Zn(II) | tmb | H2O/Ethanol | 160 | Hydrothermal |

Data sourced from multiple studies.

The coordination of 1,2,5-thiadiazole-3,4-dicarboxylate with various metal ions, often in the presence of auxiliary ligands, leads to a rich variety of structural architectures and network topologies.

3D Porous Frameworks: A notable example is a microporous europium-based MOF, {[Eu2(H2O)(tdc)3]·3H2O}n, which was synthesized using this compound as the sole ligand. This compound exhibits a robust and highly ordered microporous framework. researchgate.net The structural rigidity of the ligand is crucial in forming such stable porous structures.

2D and 3D Networks: In combination with auxiliary ligands, the 1,2,5-thiadiazole-3,4-dicarboxylate ligand can form both 2D and 3D networks. For example, the use of linear rigid auxiliary ligands like 4,4′-bipyridine and [4,4′-bipyridine]-N,N′-dioxide with cobalt(II) and zinc(II) has resulted in the formation of 2D planes. In contrast, a more flexible auxiliary ligand, 1,3-bi(pyridin-4-yl)propane, facilitates the construction of a 3D network.

The topology of these networks can be quite complex. For instance, a series of lanthanide-based MOFs synthesized with 1,2,5-thiadiazole-3,4-dicarboxylate exhibited a moc topology constructed from 1D zigzag chains and pillared water molecules. researchgate.net By introducing fumaric acid as a co-ligand, the topology could be changed to a dia topology. researchgate.net Another structural motif observed is a 3D framework with a new (3,4,5)-connected topology, featuring 1D helical chains. researchgate.net

While not explicitly described as a "ladder-type" network in the reviewed literature for this specific ligand, the formation of 1D chains that are then linked into 2D sheets is a common theme, and under specific geometric constraints, such arrangements could adopt a ladder-like appearance.

The versatility of the 1,2,5-thiadiazole-3,4-dicarboxylate ligand is evident in its diverse coordination modes. The carboxylate groups can adopt several binding geometries, and the thiadiazole ring offers potential, though less frequently utilized, coordination sites. In a study of five different Co(II) and Zn(II) coordination polymers, the 1,2,5-thiadiazole-3,4-dicarboxylate ligand was observed to adopt four different coordination modes.

The primary coordination involves the carboxylate groups, which can bind to metal centers in monodentate, bidentate chelating, or bidentate bridging fashions. The bridging mode is particularly important for the formation of extended networks, linking metal centers into chains, layers, or 3D frameworks. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the presence and type of auxiliary ligands, and the reaction conditions.

Interpenetration, where two or more independent networks are entangled, is a common phenomenon in MOF chemistry. The choice of auxiliary ligand can promote or prevent interpenetration. For example, in a series of Co(II) and Zn(II) coordination polymers, the use of linear rigid auxiliary ligands like 4,4′-bipyridine and [4,4′-bipyridine]-N,N′-dioxide led to the formation of 2D planes with varying degrees of interpenetration (from no interpenetration to 2-fold and 3-fold interpenetration).

The flexibility and length of the auxiliary ligand also impact the dimensionality of the resulting framework. While rigid, linear ligands tended to form 2D structures, a more flexible ligand like 1,3-bi(pyridin-4-yl)propane resulted in a 3D network. This demonstrates that by carefully selecting the auxiliary ligand, it is possible to tune the final architecture of the coordination polymer.

Coordination Polymer Formation

Beyond the realm of porous MOFs, this compound is also a valuable building block for a broader class of coordination polymers. These materials may not exhibit permanent porosity but are of interest for their diverse structural chemistry and potential applications in areas such as magnetism and luminescence.

The principles governing the formation of these coordination polymers are similar to those for MOFs, with the interplay between the primary ligand, metal ion, and auxiliary ligands dictating the final structure. A series of Co(II) and Zn(II) coordination polymers demonstrate this diversity. For example, [Co(tdzdc)(4,4′-bipy)(H2O)]n forms a 2D plane, while {[Co(tdzdc)(bpp)(H2O)]·3H2O}n assembles into a 3D network. These structures are built from 1D metal-ligand chains that are further extended by the respective auxiliary ligands.

The luminescent properties of coordination polymers containing lanthanide ions are of particular interest. Several Sm(III), Eu(III), and Tb(III) coordination polymers based on 1,2,5-thiadiazole-3,4-dicarboxylate have been shown to exhibit intense characteristic emissions of the respective lanthanide ions. researchgate.net This highlights the potential of this ligand in the design of functional luminescent materials.

Principles of Self-Assembly in Metal-Ligand Systems

The formation of coordination polymers from metal ions and organic ligands like this compound is a spontaneous process known as self-assembly. This process is governed by the reversible formation of coordination bonds between the metal centers (Lewis acids) and the donor atoms of the ligand (Lewis bases). The final structure, or topology, of the resulting framework is dictated by the intrinsic properties of the building blocks: the coordination geometry of the metal ion and the geometry and connectivity of the organic linker.

This compound is a multitopic ligand, offering several potential coordination sites. The two carboxylic acid groups can be deprotonated to form carboxylates, which are versatile coordinating groups that can bind to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. Furthermore, the nitrogen atoms of the thiadiazole ring can also act as donor sites. This versatility in coordination modes allows for the formation of a wide variety of network dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

The self-assembly process is a thermodynamic one, where the system seeks to achieve the most stable arrangement. Factors such as the solvent, temperature, pH, and the presence of counter-ions can influence the reaction kinetics and thermodynamics, often leading to the formation of different structural isomers or polymorphs from the same set of components. The rigidity of the 1,2,5-thiadiazole ring, combined with the rotational freedom of the carboxylate groups, provides a balance of conformational stability and flexibility that is crucial for the predictable assembly of complex, porous structures.

Specific Metal-Ligand Interactions and Resultant Structures (e.g., Co(II), Zn(II), Cd(II), Cu(II), Eu(III) complexes)

The interaction of this compound (H₂tdz) with various metal ions leads to the formation of coordination polymers with distinct structural characteristics. The choice of the metal ion is critical as its preferred coordination number, geometry, and ionic radius directly influence the final architecture.

Europium(III) Complex: A microporous metal-organic framework with the formula {[Eu₂(H₂O)L₃]·3H₂O}n (where L = 1,2,5-thiadiazole-3,4-dicarboxylate) has been synthesized. researchgate.net In this structure, the ligand's rigidity and effective antenna effect for energy transfer contribute to the formation of a robust, microporous framework with luminescent properties. researchgate.net This makes it suitable for applications in luminescence sensing. researchgate.net

Cadmium(II) and Copper(II) Complexes: The 1,2,5-thiadiazole-3,4-dicarboxylate ligand has been successfully used to synthesize three-dimensional metal-organic frameworks with both Cadmium(II) and Copper(II). mdpi.com In conjunction with the co-ligand 2,2'-bipyridine (B1663995) (bipy), it forms frameworks with the general formulas [Cd(tdz)(bipy)]∞ and [Cu(tdz)(bipy)]∞. mdpi.com The Cd(II) polymer exhibits strong emission intensity in aqueous solution, highlighting its potential as a material for sensing studies. mdpi.com

Cobalt(II) and Zinc(II) Complexes: While extensive research has been conducted on the coordination chemistry of various thiadiazole derivatives with Cobalt(II) and Zinc(II), specific crystal structures of complexes formed with this compound are not prominently reported in the reviewed literature. nih.govmultijournals.orgresearchgate.netnih.gov Studies on related 1,3,4-thiadiazole (B1197879) ligands show that Zn(II) can form complexes with tetrahedral or trigonal bipyramidal geometries, often coordinating through the endocyclic nitrogen atoms of the thiadiazole ring. multijournals.orgresearchgate.net Similarly, Co(II) has been shown to form octahedral complexes with related sulfur-containing carboxylic acids, coordinating through the carboxylate oxygen atoms. nih.gov These examples suggest that this compound would likely act as a multidentate linker with Co(II) and Zn(II), coordinating through both its carboxylate oxygens and thiadiazole nitrogens to form extended frameworks.

| Metal Ion | Compound Formula | Dimensionality | Key Structural Features |

|---|---|---|---|

| Eu(III) | {[Eu₂(H₂O)(tdz)₃]·3H₂O}n | 3D | Microporous framework, robust structure. researchgate.net |

| Cd(II) | [Cd(tdz)(bipy)]n | 3D | Utilizes a co-ligand (2,2'-bipyridine). mdpi.com |

| Cu(II) | [Cu(tdz)(bipy)]n | 3D | Isostructural with the Cd(II) complex. mdpi.com |

Crystal Engineering Principles in Coordination Architectures

Crystal engineering provides the foundational principles for the rational design and assembly of crystalline solids, including coordination polymers, with desired structures and properties. The application of these principles to systems involving this compound allows for a degree of control over the resulting supramolecular architecture.

The primary determinant in the crystal engineering of these frameworks is the interplay between the metal's coordination sphere and the ligand's geometry. The 1,2,5-thiadiazole-3,4-dicarboxylate ligand acts as a rigid spacer with defined angles between its coordinating functional groups. This inherent structural information is transferred during the self-assembly process to the final extended network. For instance, the use of this rigid linker contributes to the formation of robust and porous frameworks, as seen in the Eu(III) MOF. researchgate.net

The introduction of ancillary or co-ligands, as demonstrated in the Cd(II) and Cu(II) complexes with 2,2'-bipyridine, is another powerful crystal engineering strategy. mdpi.com These co-ligands can modify the coordination environment of the metal ion, alter the dimensionality of the network, and introduce new functionalities into the final material. By carefully selecting metal ions with different coordination preferences and combining the primary dicarboxylate linker with various co-ligands, a vast structural diversity can be achieved, enabling the fine-tuning of material properties for specific applications.

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks in Co-crystals (e.g., O–H···N interactions)

Hydrogen bonds are the cornerstone of molecular recognition and self-assembly in supramolecular chemistry. In the context of 1,2,5-Thiadiazole-3,4-dicarboxylic acid, the carboxylic acid groups are potent hydrogen bond donors (O–H), while the nitrogen atoms of the thiadiazole ring act as effective hydrogen bond acceptors. This donor-acceptor relationship facilitates the formation of robust and directional O–H···N hydrogen bonds, which are pivotal in the assembly of co-crystals.

The interaction of this compound with amines is a clear example of this principle in action biosynth.com. The acidic protons of the carboxylic acid groups can form strong hydrogen bonds with the basic nitrogen atoms of amine molecules. This interaction is a common and reliable strategy in crystal engineering for bringing different molecular components together into a single crystalline lattice.

While direct studies on co-crystals of this compound are not extensively detailed in the provided results, the behavior of analogous thiadiazole derivatives offers valuable insights. For instance, in co-crystals involving other thiadiazole-based molecules, hydrogen bonds are consistently shown to be the primary stabilizing force, often accounting for a significant portion of the lattice energy nih.gov. The formation of specific, predictable hydrogen-bonded patterns, known as supramolecular synthons, is a key strategy in the design of these materials. The carboxy-aminothiadiazole heterosynthon, for example, is a well-characterized and stable motif in the co-crystals of related compounds rsc.orgresearchgate.net.

Other Intermolecular Interactions (e.g., S···O interactions, π–π stacking, C–H···π)

Beyond the dominant hydrogen bonds, a variety of other non-covalent interactions contribute to the stability and structure of crystalline this compound and its derivatives. The thiadiazole ring, being a flat, electron-rich aromatic system, is capable of participating in π–π stacking interactions mdpi.com. These interactions, where aromatic rings stack on top of each other, are crucial in organizing molecules into columns or layers within a crystal structure.

Furthermore, the presence of a sulfur atom in the thiadiazole ring introduces the possibility of chalcogen bonding, specifically S···O interactions. These are attractive interactions between an electrophilic region on the sulfur atom and a nucleophilic region on an oxygen atom of a neighboring molecule, often from a carboxylic acid group. These types of interactions play a significant role in the crystal packing of many sulfur-containing heterocyclic compounds.

Co-crystal Formation and Design (e.g., with 4,4'-bipyridine)

Co-crystal engineering offers a powerful method to modify the physicochemical properties of solid materials without altering their chemical identity. The design of co-crystals relies on the programmed assembly of two or more different molecular components into a new crystalline solid via non-covalent interactions. This compound is an excellent candidate for co-crystal formation due to its strong hydrogen bonding capabilities.

A prime example of a co-former in crystal engineering is 4,4'-bipyridine, a linear and rigid molecule with two nitrogen atoms that can act as hydrogen bond acceptors. The combination of a dicarboxylic acid, like this compound, and a bipyridine derivative is a well-established strategy for constructing extended supramolecular networks. The expected interaction would be the formation of a robust O–H···N hydrogen bond between the carboxylic acid's hydroxyl group and the pyridine's nitrogen atom.

This "acid-pyridine" supramolecular synthon is one of the most reliable and widely used tools in crystal engineering. By reacting this compound with 4,4'-bipyridine, it is possible to generate one-, two-, or even three-dimensional networks, depending on the stoichiometry and crystallization conditions. The resulting co-crystals could exhibit modified properties such as solubility, stability, and melting point compared to the individual components.

| Co-crystal Component 1 | Co-crystal Component 2 (Co-former) | Primary Supramolecular Synthon |

| This compound | 4,4'-Bipyridine | O–H···N (Carboxylic acid-Pyridine) |

| This compound | Amines | O–H···N (Carboxylic acid-Amine) |

Directed Self-Assembly Processes for Supramolecular Structures

Directed self-assembly is the process by which molecules spontaneously arrange themselves into ordered structures based on the specific, pre-programmed information encoded within their chemical functionalities. For this compound, the directionality and specificity of hydrogen bonds, combined with the geometric constraints of the molecule itself, are the key drivers for self-assembly.

The two carboxylic acid groups, positioned on adjacent carbons of the five-membered ring, can act as "molecular clips," forming hydrogen-bonded synthons with complementary molecules. When combined with linear linkers like 4,4'-bipyridine, this can lead to the formation of predictable supramolecular chains or ladders. These primary structures can then further assemble through weaker interactions like π–π stacking to form more complex, higher-order architectures.

The ability of this compound to hydrate in humid conditions also points to its capacity to incorporate solvent molecules into its crystal lattice, forming solvates or hydrates biosynth.com. This process is another facet of self-assembly, where the host molecule organizes solvent molecules around it in a specific, repeating pattern. By carefully selecting solvents and co-formers, and controlling experimental conditions such as temperature and concentration, it is possible to guide the self-assembly process of this compound to yield a variety of supramolecular structures with tailored architectures and properties.

Theoretical and Computational Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of 1,2,5-thiadiazole (B1195012) derivatives. For compounds in this family, such as 3,4-dichloro-1,2,5-thiadiazole (B139948), DFT calculations are used to perform geometrical optimization, providing a stable molecular structure. figshare.com The B3LYP hybrid functional is a popular and reliable method for these calculations, often paired with basis sets like 6-311G++(d,p) or 6-311G++(3df,3pd) to accurately reproduce experimental data for similar molecules. nih.gov

Once the geometry is optimized, further computational studies can be performed to predict a wide range of properties. figshare.com These include the analysis of the Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), Natural Bond Orbital (NBO) analysis, and Time-Dependent DFT (TD-DFT) calculations for spectroscopic predictions. figshare.com While specific DFT studies on 1,2,5-thiadiazole-3,4-dicarboxylic acid are not extensively detailed in available literature, the established methodologies for related compounds provide a robust framework for its theoretical investigation.

Aromaticity Analysis and Quantification (e.g., Bird aromaticity index)

While various indices are used to quantify aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) or Nucleus-Independent Chemical Shift (NICS), specific calculations like the Bird aromaticity index for this compound are not prominently reported. The presence of two strongly electron-withdrawing carboxylic acid groups at the 3 and 4 positions would be expected to influence the electron density distribution within the thiadiazole ring, potentially modulating its degree of aromaticity compared to the parent heterocycle.

Tautomerism and Conformational Analysis

Tautomerism is a key consideration for molecules with functional groups capable of proton migration, such as carboxylic acids. For this compound, potential tautomers could involve the migration of the acidic protons. Furthermore, the two carboxylic acid groups can rotate around the C-C bond, leading to different conformers. These conformers would vary in energy depending on steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Electron Density Function Analysis (e.g., Bader's "atoms in molecules" theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's theory, analyzes the topology of the electron density to characterize chemical bonding. This method can delineate bond paths, locate bond critical points, and quantify the nature of atomic interactions. For related compounds like 3,4-dichloro-1,2,5-thiadiazole, the Electron Localization Function (ELF) has been used in conjunction with AIM theory to visualize the localization and delocalization of electrons within the molecule. figshare.com Such an analysis for this compound would reveal the nature of the bonds within the heterocyclic ring and the interactions involving the carboxylic acid substituents, providing a quantitative picture of its electronic structure.

Spectroscopic Property Predictions and Interpretations (e.g., IR, NMR, Mass Spectrometry)

Computational methods are frequently used to predict spectroscopic properties, which aids in the interpretation of experimental data.

IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. For 1,2,5-thiadiazole derivatives, characteristic bands for the ring vibrations would be expected. For the dicarboxylic acid, strong absorption bands corresponding to the C=O and O-H stretching of the carboxylic acid groups would be prominent features.

NMR Spectroscopy : Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. For this compound, a key feature in the ¹³C NMR spectrum would be the signals for the two equivalent ring carbons and the two equivalent carboxyl carbons. For comparison, the carbon signals from the 1,2,5-thiadiazole ring in related disubstituted compounds typically appear in the 130–160 ppm range. nih.govmdpi.com The electron-withdrawing nature of the carboxylic acid groups would likely shift these ring carbon signals downfield. The ¹H NMR spectrum would be expected to show a signal for the acidic protons of the carboxylic acids.

Mass Spectrometry : While not directly predicted by DFT in the same manner as IR or NMR, the molecular weight (174.13 g/mol ) is a fundamental property. chemicalbook.com Computational analysis can help predict fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Table 1: Predicted Spectroscopic Data Ranges for 1,2,5-Thiadiazole Derivatives

| Spectroscopic Technique | Predicted Feature | Chemical Shift / Wavenumber Range |

|---|---|---|

| ¹³C NMR | Ring Carbons | 130-160 ppm |

| IR | C=O Stretch (Carboxylic Acid) | ~1700-1725 cm⁻¹ |

| IR | O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (broad) |

Note: The data in this table is based on general ranges for the functional groups and the 1,2,5-thiadiazole ring system; specific calculated values for this compound are not available in the cited literature.

Electronic Structure Characterization (e.g., electron deficiency, electron-withdrawing effects, NBO analysis)

The 1,2,5-thiadiazole ring is known to be an efficient electron acceptor, making it an electron-deficient heterocycle. researchgate.net This property is significantly influenced by the presence of two nitrogen atoms and a sulfur atom in the ring. The attachment of two strong electron-withdrawing carboxylic acid groups at the 3 and 4 positions is expected to further enhance the electron-deficient character of the ring.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular donor-acceptor interactions. figshare.com For 1,2,5-thiadiazole derivatives, NBO analysis can elucidate the hybridization of the atoms and the nature of the bonding and antibonding orbitals. figshare.com This analysis would quantify the electron-withdrawing effects of both the heterocyclic ring and the substituent carboxylic acid groups by examining the stabilization energies associated with electron delocalization from filled (donor) to empty (acceptor) orbitals. This provides a detailed understanding of the electronic interactions that govern the molecule's structure and reactivity.

Advanced Materials Applications of 1,2,5 Thiadiazole 3,4 Dicarboxylic Acid and Its Derivatives

Luminescent Materials and Sensors

The unique photophysical properties of materials incorporating 1,2,5-thiadiazole-3,4-dicarboxylic acid have led to significant interest in their use as luminescent materials and chemical sensors. The thiadiazole ring can act as an efficient antenna, absorbing energy and transferring it to emissive centers, a property that is particularly useful in the development of lanthanide-based luminescent systems.

Lanthanide-Based Luminescent Metal-Organic Frameworks

Lanthanide metal-organic frameworks (Ln-MOFs) are a class of crystalline porous materials that combine the structural versatility of MOFs with the unique luminescent properties of lanthanide ions. researchgate.netfigshare.com The organic linkers in these frameworks can play a crucial role in sensitizing the lanthanide ion's emission through an "antenna effect." figshare.com this compound has proven to be an effective ligand for the construction of such materials. researchgate.netfigshare.com

A notable example is a red-luminescent microporous europium-based MOF (Eu-MOF), synthesized using this compound as the sole organic linker. researchgate.netfigshare.com The structural rigidity of the ligand contributes to the formation of a robust and highly ordered microporous framework. figshare.com In this system, the 1,2,5-thiadiazole-3,4-dicarboxylate ligand effectively absorbs energy and transfers it to the Eu³⁺ ions, resulting in the characteristic red emission of europium. researchgate.netfigshare.com The combination of porosity and luminescence in these materials opens up possibilities for their use in multifunctional applications. figshare.com

Luminescence Sensing for Molecular Recognition

The luminescent properties of MOFs derived from this compound can be modulated by the presence of specific analytes, making them highly effective chemical sensors. researchgate.netfigshare.com The porous nature of these materials allows for the pre-concentration of analytes within the framework, enhancing the sensitivity of detection. mdpi.com

A prime example is the use of the aforementioned Eu-MOF for the detection of nitrofuran antibiotics. researchgate.netfigshare.com This material exhibits excellent luminescence sensing performance for nitrofurantoin (B1679001) (NFN) and nitrofurazone (B1679002) (NTZ), with high selectivity, low detection limits, and a rapid response time of less than six seconds for both. figshare.com The sensing mechanism is based on the quenching of the Eu³⁺ luminescence upon interaction with the nitrofuran molecules. The ability to detect these antibiotics is crucial due to their potential environmental and health impacts.

The principle of luminescence quenching or enhancement by guest molecules can be extended to the detection of other analytes, including various organic solvents. nih.gov The changes in the local coordination environment of the lanthanide ions upon guest adsorption can lead to alterations in the emissive properties of the MOF. mdpi.com Mixed-lanthanide systems, incorporating both europium and terbium, can provide a ratiometric sensing platform, where the ratio of the emission intensities of the two lanthanides changes in the presence of different volatile organic compounds, allowing for their differentiation. nih.gov

Organic Electronics and Optoelectronic Devices

Thiadiazole derivatives are known for their electron-deficient nature, which makes them valuable components in materials for organic electronics. nih.gov The 1,2,5-thiadiazole (B1195012) ring, in particular, can be incorporated into conjugated polymers and small molecules to tune their electronic and optical properties. While specific research on the direct application of this compound in this field is still emerging, the properties of the core ring system suggest significant potential.

Derivatives of 1,2,5-thiadiazole have been investigated as building blocks for organic light-emitting diodes (OLEDs) and polymer semiconductors. nih.govmdpi.com For instance, polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide, a related heterocyclic compound, have shown ambipolar charge transport with high electron and hole mobilities. The strong electron-withdrawing character of the thiadiazole unit leads to low-lying lowest unoccupied molecular orbital (LUMO) energy levels, which is beneficial for electron injection and transport in n-type and ambipolar organic thin-film transistors (OTFTs).

Given these properties, it is conceivable that this compound could serve as a monomer for the synthesis of novel conjugated polymers. The dicarboxylic acid functionality allows for polymerization through esterification or amidation reactions, potentially leading to new materials with tailored electronic properties for applications in OLEDs, organic photovoltaics (OPVs), and OTFTs.

Photoactive and Photocatalytic Systems

Materials containing thiadiazole moieties have shown promise in photoactive and photocatalytic applications, such as in dye-sensitized solar cells (DSSCs) and for the degradation of organic pollutants. researchgate.netrsc.org The electron-accepting nature of the thiadiazole ring can facilitate charge separation and transfer processes, which are crucial for efficient photocatalysis. researchgate.net

Furthermore, covalent triazine frameworks functionalized with thiazolo[5,4-d]thiazole, another related heterocyclic system, have demonstrated superior photocatalytic activity for the degradation of organic dyes like rhodamine B and tetracycline (B611298) hydrochloride. rsc.org The introduction of the thiazole-containing unit leads to a narrower bandgap and more efficient electron-hole separation. rsc.org This suggests that MOFs or polymers derived from this compound could also exhibit photocatalytic activity for the degradation of organic pollutants in water under light irradiation. nih.gov

Gas Adsorption and Separation Technologies

The microporous nature of MOFs constructed from this compound makes them excellent candidates for gas adsorption and separation applications. researchgate.netfigshare.com The ability to tailor the pore size and surface chemistry of these materials allows for selective adsorption of specific gases.

The Eu-MOF synthesized from this compound has shown exceptional performance in the separation of methane (B114726) and acetylene (B1199291). researchgate.netfigshare.com This is a critical industrial process, as acetylene is an important chemical feedstock that needs to be purified from methane. The microporous structure of this Eu-MOF enables effective separation of these two gases. figshare.com MOFs, in general, are being extensively studied for the separation of C₂H₂/CO₂ and C₂H₂/CH₄ mixtures due to their potential for lower energy consumption compared to traditional methods. nih.gov The performance of these materials is often evaluated based on their adsorption capacity and selectivity for different gases, as detailed in the table below.

| Material | Gas Mixture | Selectivity | Adsorption Capacity |

|---|---|---|---|

| Eu-MOF (1,2,5-thiadiazole-3,4-dicarboxylate) | Methane-Acetylene | Effective Separation | Not Specified |

| Zn₂(Pydc)(Ata)₂ | C₂H₂/CO₂ (equimolar) | 5.1 | 47.2 mL/g of C₂H₂ |

| Zn₂(Pydc)(Ata)₂ | C₂H₂/CH₄ (equimolar) | 21.5 | 19.1 mL/g of CH₄ |

| In-TATB | C₂H₂/CO₂ | 11.8 (IAST) | High |

Polymeric Materials and Membrane Science

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. These polymers could find applications in various fields, including as materials for reverse osmosis (RO) membranes. RO is a critical technology for water desalination and purification, and the performance of RO membranes is largely determined by the chemistry of the polyamide selective layer.

Conventionally, RO membranes are prepared by the interfacial polymerization of a triacid chloride, such as trimesoyl chloride (TMC), and a diamine. There is ongoing research into new monomer chemistries to create membranes with improved water permeance and salt rejection. For example, replacing the standard m-phenylenediamine (B132917) (MPD) monomer with 3,5-diaminobenzoic acid (BA) has been shown to produce polyamide membranes with enhanced hydrophilicity and water permeance. nih.gov

In this context, this compound could be used as an intermediate in the synthesis of novel monomers for RO membranes. For instance, it could be converted into the corresponding diacyl chloride, which could then be reacted with a suitable diamine to form a new polyamide. The incorporation of the 1,2,5-thiadiazole unit into the polymer backbone could impart unique properties to the membrane, such as altered hydrophilicity, charge density, and free volume, potentially leading to improved desalination performance.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,5-thiadiazole-3,4-dicarboxylic acid derivatives, and how are intermediates purified?

- Methodological Answer : Derivatives are often synthesized via cyclization reactions. For example, benzo[c][1,2,5]thiadiazole derivatives can be prepared by reacting thionyl chloride with substituted phenylenediamines in acidic/basic media (e.g., pyridine or sulfuric acid), followed by nitro group reduction using iron-acetic acid mixtures in methanol to yield amine intermediates . Purification typically involves column chromatography or recrystallization (e.g., water-ethanol systems) to isolate products, with yields averaging 65–67% .

Q. How are Schiff base derivatives of 1,2,5-thiadiazole synthesized for biological activity studies?

- Methodological Answer : Schiff bases are formed by reacting amino-substituted thiadiazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehydes. The reaction is catalyzed by glacial acetic acid in absolute ethanol under reflux (4–18 hours), followed by solvent evaporation and filtration. Product characterization involves melting point determination, NMR, and elemental analysis .

Advanced Research Questions

Q. What strategies address synthetic challenges in functionalizing 1,2,5-thiadiazole cores with complex substituents?

- Methodological Answer : Functionalization bottlenecks arise from the need for specialized thioacylating agents. Recent approaches use one-pot syntheses in polar solvents (e.g., dimethylformamide) to bypass unstable intermediates. For example, 3,4-dichloro-1,2,5-thiadiazole is synthesized via reaction of dichloroglyoxime with sulfur dichloride in DMF at 25–30°C, achieving 67% yield after column chromatography . Contradictions in reactivity (e.g., inertness in benzene vs. DMF) highlight solvent-dependent mechanisms requiring further kinetic studies .

Q. How can 1,2,5-thiadiazole-3,4-dicarboxylate ligands enhance luminescent metal-organic frameworks (MOFs)?

- Methodological Answer : The dicarboxylate ligand (H₂tdz) forms 3D MOFs with Cd(II) or Cu(II), coordinated via bipyridine linkers. Luminescence studies involve photoluminescent quenching assays in organic solvents (e.g., ethanol detection at 60% efficiency). Catalytic activity is tested in methylene blue photodegradation, with UV-Vis spectroscopy tracking reaction progress. Optimizing ligand-metal charge transfer requires DFT calculations to correlate electronic structure with emission properties .

Q. What experimental parameters optimize the reduction of nitro-substituted thiadiazole derivatives to amines?

- Methodological Answer : Sodium borohydride in isopropanol selectively reduces nitro groups while preserving thiadiazole rings. Key parameters include:

- Stoichiometry : Gradual addition of NaBH₄ to avoid side reactions.

- Acid Quenching : HCl addition post-reaction to neutralize excess reductant.

- Purification : Ether crystallization to isolate amines (melting point 161–163°C as hydrochloride salts). Yield improvements (>80%) are achievable via controlled temperature (0–5°C) and inert atmospheres .

Data Contradictions and Resolution

Q. How do conflicting reports on thiadiazole reactivity inform synthetic protocol design?

- Analysis : notes difficulties in synthesizing thiatriazole derivatives with complex groups, whereas demonstrates successful MOF synthesis using functionalized thiadiazoles. Resolution lies in solvent choice (e.g., DMF accelerates reactivity via dipole interactions) and ligand pre-functionalization (e.g., introducing electron-withdrawing groups to stabilize intermediates). Comparative studies using X-ray crystallography and IR spectroscopy validate intermediate structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.